1-(4-Methoxyphenoxy)-2-nitrobenzene
Description
Properties
CAS No. |
58656-16-9 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-(4-methoxyphenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO4/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 |
InChI Key |
FGSKHRBOXIIWTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
1-(4-Methoxyphenoxy)-2-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:
- Reactions :
- Oxidation : Can be oxidized to form quinones.
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The chloro group can be substituted with other nucleophiles.
Biology
In biological research, this compound has potential applications due to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to active sites.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting potential for development as antimicrobial agents.
- Anticancer Properties : Nitro-substituted compounds have been studied for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of nitro compounds similar to this compound:
- A study published in PubMed discusses the broad spectrum of activities exhibited by nitro compounds, including antineoplastic and antibiotic effects .
- Research indicates that derivatives of nitro compounds are effective against resistant strains of bacteria, emphasizing the need for continued exploration of such compounds in pharmaceutical development .
Comparison with Similar Compounds
Table 1: Substituent-Based Comparison
Key Insights :
- Electron-Donating vs. Withdrawing Groups : The methoxy group (-OCH₃) in the target compound donates electrons via resonance, increasing electron density on the benzene ring. In contrast, chloro (-Cl) and bromo (-Br) substituents withdraw electrons, making the ring more electrophilic and reactive toward nucleophilic attack .
- Synthetic Challenges : The target compound’s synthesis is complicated by dimerization (e.g., formation of 312 in Scheme 89), whereas halogenated analogs are synthesized with higher purity, likely due to reduced side reactions .
Positional and Functional Group Isomers
Variations in substituent positions or functional groups alter physicochemical and biological properties.
Table 2: Isomeric and Functional Group Comparisons
Key Insights :
- Bioisosterism : The CF₂H group in 1-(difluoromethyl)-2-nitrobenzene mimics hydroxyl or thiol groups, making it valuable in drug design for improved pharmacokinetics .
- Electronic Effects: Methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups synergistically increase electrophilicity, facilitating reactions like nucleophilic aromatic substitution (SNAr) .
Pharmaceutical and Agrochemical Derivatives
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : A benzamide derivative with fluorescence properties, highlighting the role of nitro and methoxy groups in optoelectronic materials .
- 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene: A brominated nitrobenzene derivative used as a reference material in pharmaceutical synthesis, emphasizing the utility of halogen-nitro combinations in drug intermediates .
Q & A
What are the optimal synthetic routes for 1-(4-methoxyphenoxy)-2-nitrobenzene, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis of this compound can be optimized via nitro-substitution or coupling reactions. For example, analogous nitrobenzene derivatives (e.g., 1-chloro-4-(chloromethyl)-2-nitrobenzene) are synthesized using nucleophilic aromatic substitution, achieving ~91% yield with precise control of reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents like thionyl chloride or nitric acid . For methoxyphenoxy derivatives, coupling reactions involving nitrobenzene precursors and 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) are common. Variations in solvent polarity and catalyst selection (e.g., CuI for Ullmann coupling) significantly impact regioselectivity and byproduct formation .
How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound?
Basic Research Focus
Structural characterization requires complementary techniques:
- X-ray crystallography confirms the planar geometry of the nitro group and methoxyphenoxy substituent, with bond angles (e.g., C–O–C ≈ 120°) and torsional parameters (e.g., dihedral angles between aromatic rings) critical for validating computational models .
- NMR spectroscopy (¹H and ¹³C) identifies electronic effects: the nitro group deshields adjacent protons (δ ~8.2–8.5 ppm for aromatic protons), while the methoxy group appears as a singlet (~δ 3.8 ppm). Discrepancies between experimental and predicted spectra may indicate impurities or conformational isomerism .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Focus
Safety measures derived from structurally similar nitroaromatics include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as nitro compounds may release toxic vapors during heating .
- Waste disposal : Segregate nitro-containing waste for specialized treatment to avoid environmental contamination .
How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Advanced Research Focus
Density Functional Theory (DFT) simulations model the molecule’s electron distribution, revealing:
- Electrophilic sites : The nitro group’s electron-withdrawing effect increases positive charge density on the adjacent carbon, making it susceptible to nucleophilic attack .
- Dipole moments : Calculated dipole moments (~4.5–5.0 D) align with crystallographic data, explaining intermolecular interactions in solid-state packing . Validation against experimental IR/Raman spectra ensures accuracy in predicting vibrational modes .
How can researchers address contradictions between experimental and theoretical data for this compound?
Advanced Research Focus
Discrepancies often arise from:
- Solvent effects : Theoretical models may neglect solvent interactions, leading to mismatches in UV-Vis absorption maxima. Use polarizable continuum models (PCM) to improve agreement .
- Crystal packing forces : X-ray structures may show bond distortions absent in gas-phase calculations. Compare with neutron diffraction or solid-state NMR to isolate environmental effects .
What strategies optimize regioselectivity in functionalizing this compound for downstream applications?
Advanced Research Focus
Regioselective modification requires:
- Directing groups : The nitro group directs electrophilic substitution to the para position relative to itself. For example, bromination with Br₂/FeBr₃ yields 5-bromo derivatives .
- Protection/deprotection : Temporarily protecting the methoxy group (e.g., with TMSCl) enables selective nitration or sulfonation at desired positions .
What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
Advanced Research Focus
Chiral resolution of non-planar derivatives (e.g., introducing a stereogenic center via alkylation) requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
